Home > Products > Screening Compounds P131123 > PD-L1 Inhibitor SWS1
PD-L1 Inhibitor SWS1 -

PD-L1 Inhibitor SWS1

Catalog Number: EVT-12505361
CAS Number:
Molecular Formula: C47H53ClN6O5S
Molecular Weight: 849.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SWS1 is classified as an immune checkpoint inhibitor. Immune checkpoint inhibitors are therapeutic agents that block proteins that inhibit the immune response, thereby allowing T-cells to recognize and attack cancer cells more effectively. SWS1 specifically targets the interaction between PD-L1 and its receptor, programmed cell death protein 1, which is crucial for modulating immune responses in tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-L1 Inhibitor SWS1 involves several key steps:

  1. Peptide Design: Initial efforts focused on synthesizing peptides derived from the PD-1/PD-L1 interface. These peptides were designed to mimic the natural binding interactions and were screened for their ability to inhibit PD-L1 activity in functional assays .
  2. Heterocyclic Compound Formation: Following peptide identification, a rational design approach was employed to convert effective peptide sequences into heterocyclic compounds. This involved fusing amino acids into a 1,2,4-oxadiazole template, which serves as a scaffold for further modifications to enhance binding affinity and metabolic stability .
  3. Optimization: The final compound was optimized by introducing various side chains and functional groups to improve pharmacokinetic properties such as oral bioavailability and stability .
Molecular Structure Analysis

Structure and Data

PD-L1 Inhibitor SWS1 has a complex molecular structure characterized by a heterocyclic core that incorporates multiple functional groups tailored for interaction with PD-L1. The specific three-dimensional conformation allows for effective binding at the PD-1/PD-L1 interface, which is essential for its inhibitory function.

  • Molecular Formula: The exact molecular formula of SWS1 has not been detailed in the available literature, but it includes elements typical of organic compounds used in medicinal chemistry.
  • Molecular Weight: This compound's molecular weight is also unspecified but can be inferred from its structural components.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of PD-L1 Inhibitor SWS1 involves several chemical reactions:

  • Peptide Coupling Reactions: These reactions are crucial for forming the initial peptide sequences from amino acids.
  • Cyclization Reactions: The conversion of linear peptides into cyclic or heterocyclic structures involves cyclization reactions that stabilize the molecule and enhance its binding properties.
  • Functionalization Reactions: Additional reactions introduce functional groups that improve solubility and bioactivity.

These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

The mechanism of action of PD-L1 Inhibitor SWS1 centers around its ability to disrupt the interaction between PD-L1 on tumor cells and PD-1 on T-cells:

  • Binding Affinity: SWS1 binds to PD-L1 without preventing the formation of the PD-1/PD-L1 complex, thereby altering the conformational dynamics of this interaction .
  • Enhanced Immune Response: By inhibiting PD-L1, SWS1 promotes T-cell activation and proliferation, leading to an enhanced immune response against tumor cells.

This mechanism is supported by various in vitro studies demonstrating increased T-cell activity upon treatment with SWS1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for SWS1, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents; specific solubility data would be determined through experimental assays.
  • Stability: Enhanced metabolic stability due to structural modifications aimed at reducing degradation during systemic circulation.

These properties are critical for evaluating the compound's potential efficacy in clinical settings .

Applications

Scientific Uses

PD-L1 Inhibitor SWS1 has significant applications in cancer therapy:

  • Cancer Treatment: As an immune checkpoint inhibitor, it is primarily explored for treating various cancers where PD-L1 expression is associated with poor prognosis.
  • Research Tool: Beyond therapeutic use, it serves as a valuable research tool for studying immune responses in cancer biology and developing combination therapies with other immunotherapeutics.

The ongoing research into compounds like SWS1 underscores their potential to reshape cancer treatment paradigms by enhancing immune system engagement against tumors .

Properties

Product Name

PD-L1 Inhibitor SWS1

IUPAC Name

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide

Molecular Formula

C47H53ClN6O5S

Molecular Weight

849.5 g/mol

InChI

InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1

InChI Key

YCHPIMKSTJPEFJ-PXMSFUJDSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.